1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)piperazine is a complex organic compound that features a combination of a thiadiazole ring, a piperazine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)piperazine typically involves multiple steps, starting with the preparation of the thiadiazole ring This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions The piperazine ring is then introduced through nucleophilic substitution reactions, where the thiadiazole intermediate reacts with a suitable piperazine derivative
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)piperazine can undergo a variety of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structural properties could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)piperazine would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would need to be identified through further research.
Comparison with Similar Compounds
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)piperazine can be compared with other compounds that feature similar structural motifs, such as:
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine: Lacks the methoxy group, which could affect its reactivity and biological activity.
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-chlorophenyl)piperazine: The presence of a chlorine atom instead of a methoxy group could lead to different chemical and biological properties.
Properties
Molecular Formula |
C17H24N4OS |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
2-tert-butyl-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C17H24N4OS/c1-17(2,3)15-18-19-16(23-15)21-11-9-20(10-12-21)13-5-7-14(22-4)8-6-13/h5-8H,9-12H2,1-4H3 |
InChI Key |
DAUIPRDCRRZNIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.